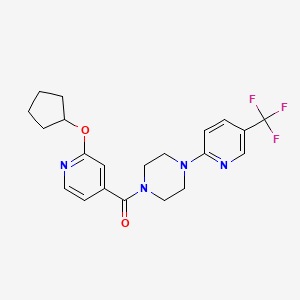
(2-(Cyclopentyloxy)pyridin-4-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a cyclopentyloxy group attached to a pyridin-4-yl group, and a piperazin-1-yl group attached to a 5-(trifluoromethyl)pyridin-2-yl group. The trifluoromethyl group is a key structural motif in this compound .Physical And Chemical Properties Analysis
The compound is a white solid/crystal. Its molecular weight is 420.436. It is soluble in most organic solvents, such as diethyl ether, dichloromethane, ethyl acetate, hexanes, acetone, and dimethylformamide .Scientific Research Applications
Protein Kinase Inhibition
This compound has been identified as a potential protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, which can affect the activity, localization, and overall function of those proteins. Inhibitors of protein kinases have significant therapeutic potential, particularly in the treatment of cancer, as they can interfere with the signaling pathways that drive cell proliferation .
Anti-Fibrotic Activity
The structural analogs of this compound have shown promise in the study of anti-fibrotic activity . Fibrosis is the formation of excess fibrous connective tissue in an organ or tissue, often resulting from a reparative or reactive process. By inhibiting the pathways that lead to fibrosis, compounds like this one could be used to treat conditions such as liver cirrhosis or pulmonary fibrosis .
Molecular Shape Studies
The molecular shape of this compound, particularly its planarity, is of interest in the context of molecular shape studies . The planar structure of related compounds has been crucial for maintaining protein kinase inhibitory potency. Understanding the relationship between molecular shape and biological activity can inform the design of new drugs .
Design of Heteroaromatic Compounds
As part of ongoing studies in medicinal chemistry, this compound can be used in the design of new heteroaromatic compounds with potential protein kinase inhibitory potencies. Heteroaromatic compounds are a class of compounds with wide-ranging applications in pharmaceuticals due to their diverse biological activities .
Scaffold for Drug Development
The compound serves as a scaffold for drug development , particularly in the synthesis of derivatives that target specific protein kinases. The ability to modify the scaffold and add different functional groups makes it a versatile starting point for creating a variety of pharmacologically active molecules .
DNA Intercalation Studies
Due to its planar structure, this compound could also be studied for its potential to intercalate into DNA. DNA intercalation is a process where a molecule inserts itself between the base pairs of DNA. This property is important for the development of certain types of anti-cancer drugs, as intercalation can disrupt DNA replication and transcription .
properties
IUPAC Name |
(2-cyclopentyloxypyridin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N4O2/c22-21(23,24)16-5-6-18(26-14-16)27-9-11-28(12-10-27)20(29)15-7-8-25-19(13-15)30-17-3-1-2-4-17/h5-8,13-14,17H,1-4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXXJLRPMNQLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2957054.png)
![N-[3-(Dimethylamino)-2-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2957055.png)
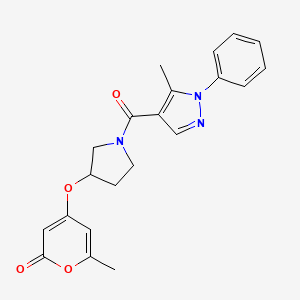
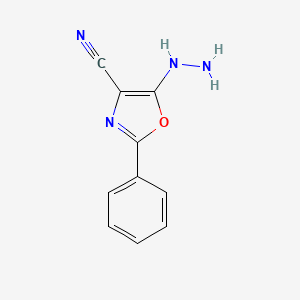
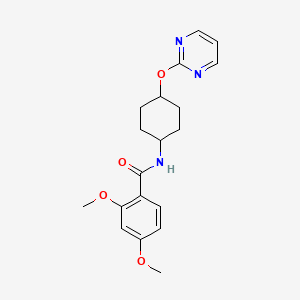
![(2Z)-8-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2957061.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2957062.png)
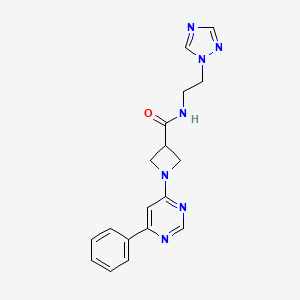
![9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride](/img/structure/B2957068.png)


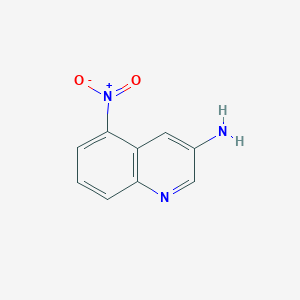
![2-[7-(4-fluorobenzenesulfonyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2957073.png)
![7-(2-methoxyethyl)-3-methyl-8-{[(3-methylphenyl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2957074.png)